molecular formula C17H18N6O3 B11011802 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide

Cat. No.: B11011802
M. Wt: 354.4 g/mol
InChI Key: JTBYBMRZJABDIM-UHFFFAOYSA-N
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Description

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is a complex organic compound that features a pyridinone ring and a tetrazole moiety

Preparation Methods

The synthesis of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridinone ring, followed by the introduction of the tetrazole group. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to an alcohol.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The pyridinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridinone derivatives and tetrazole-containing molecules. Compared to these compounds, 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its combined structural features, which may confer distinct chemical and biological properties. Examples of similar compounds are:

  • 4-hydroxy-6-methyl-2(1H)-pyridinone
  • 1H-tetrazole-5-amine These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-(tetrazol-1-yl)phenyl]butanamide

InChI

InChI=1S/C17H18N6O3/c1-12-8-15(24)10-17(26)22(12)7-3-6-16(25)19-13-4-2-5-14(9-13)23-11-18-20-21-23/h2,4-5,8-11,24H,3,6-7H2,1H3,(H,19,25)

InChI Key

JTBYBMRZJABDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC(=CC=C2)N3C=NN=N3)O

Origin of Product

United States

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